![molecular formula C14H13NO B019211 2-(3,4-Dimethylbenzoyl)pyridine CAS No. 102001-19-4](/img/structure/B19211.png)
2-(3,4-Dimethylbenzoyl)pyridine
Overview
Description
2-(3,4-Dimethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H13NO. It has a molecular weight of 211.26 . The IUPAC name for this compound is (3,4-dimethylphenyl)(2-pyridinyl)methanone .
Molecular Structure Analysis
The InChI code for 2-(3,4-Dimethylbenzoyl)pyridine is 1S/C14H13NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Antiviral and Anticancer Applications
Pyridine derivatives have structural similarities with DNA bases such as adenine and guanine, which is a key factor to explain their effectiveness . They are found in the structures of many drugs, especially antiviral and anticancer ones . For example, vemurafenib, a B-Raf enzyme inhibitor for the treatment of melanoma, is a pyrrolo[2,3-b]pyridine-derived drug .
Antituberculosis, Antibacterial, and Antifungal Applications
Apart from antiviral and anticancer activities, pyridine derivatives are also found in the structures of substances with antituberculosis, antibacterial, and antifungal activities .
Anti-inflammatory Applications
Pyridine derivatives are frequently used in drug research due to their various bioactivities. For instance, furopyridine derivatives have been studied for their anti-inflammatory, anti-aggregation, and anticoagulant activities .
Antimalarial Applications
Pyridine-containing compounds have increasing importance for medicinal application as antimalarial . This has generated concern among researchers in synthesizing a variety of pyridine derivatives .
Antidiabetic Applications
Pyridine-containing compounds also have antidiabetic properties . This has led to the synthesis of a variety of pyridine derivatives for medicinal applications .
Chemosensor Applications
A chemosensor based on 3,3′-(4-(2-amino-4,5-dimethoxyphenyl) pyridine-2,6-diyl) dianiline was synthesized and found that it could detect formaldehyde through fluorescence enhancement and show the visible color change from yellow to blue .
properties
IUPAC Name |
(3,4-dimethylphenyl)-pyridin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETHQVWMLWXEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642030 | |
Record name | (3,4-Dimethylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylbenzoyl)pyridine | |
CAS RN |
102001-19-4 | |
Record name | (3,4-Dimethylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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